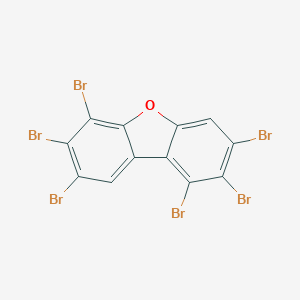

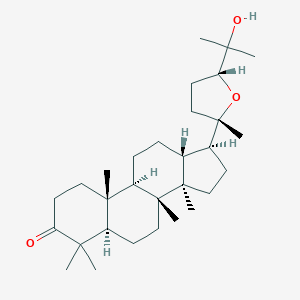

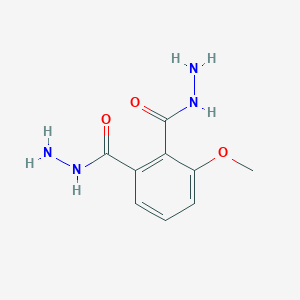

![molecular formula C7H6N2OS2 B008823 5-methoxythiazolo[5,4-b]pyridine-2(1H)-thione CAS No. 108310-83-4](/img/structure/B8823.png)

5-methoxythiazolo[5,4-b]pyridine-2(1H)-thione

Vue d'ensemble

Description

5-Methoxythiazolo[5,4-b]pyridine-2(1H)-thione is a chemical compound with the molecular formula C7H6N2OS2 . It is a derivative of thiazolo[5,4-b]pyridine, a bicyclic heterocyclic compound .

Molecular Structure Analysis

The molecular structure of 5-methoxythiazolo[5,4-b]pyridine-2(1H)-thione can be represented by the InChI code1S/C7H6N2OS2/c1-11-5-3-2-4-6 (9-5)12-7 (11)8-4/h2-3H,1H3, (H,8,11) . This indicates that the compound has a methoxy group attached to the thiazolo[5,4-b]pyridine core . Chemical Reactions Analysis

While specific chemical reactions involving 5-methoxythiazolo[5,4-b]pyridine-2(1H)-thione are not detailed in the retrieved sources, reactions of related pyridine and thiazole derivatives have been described . These reactions often involve various metal catalysts and are carried out in different solvents .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-methoxythiazolo[5,4-b]pyridine-2(1H)-thione are not fully detailed in the retrieved sources. The molecular weight of the compound is 181.22 g/mol . Other properties such as solubility, melting point, and boiling point are not provided in the retrieved sources .Applications De Recherche Scientifique

Phosphoinositide 3-Kinase Inhibitors

Thiazolo[5,4-b]pyridine derivatives have been identified as potent inhibitors of phosphoinositide 3-kinases (PI3Ks) . These enzymes play a crucial role in cellular functions such as growth, proliferation, differentiation, motility, survival and intracellular trafficking . The inhibitory activity of these compounds could be useful in the treatment of diseases such as cancer where PI3K signaling is often dysregulated .

c-KIT Inhibitors

Thiazolo[5,4-b]pyridine derivatives have also been identified as inhibitors of c-KIT , a protein that plays a key role in cell survival and proliferation . Mutations in c-KIT can lead to uncontrolled cell growth and are implicated in a variety of cancers, including gastrointestinal stromal tumors (GISTs) . These compounds could potentially be used to overcome resistance to existing c-KIT inhibitors such as imatinib .

Antioxidant Activity

Some thiazolo[5,4-b]pyridines have been reported to exhibit high antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .

Antimicrobial Activity

Thiazolo[5,4-b]pyridines have also been reported to have antimicrobial properties . They could potentially be used in the development of new antibiotics to combat resistant strains of bacteria .

Herbicidal Activity

Some thiazolo[5,4-b]pyridines have been identified as having herbicidal activity . This could make them useful in the development of new herbicides for use in agriculture .

Anti-inflammatory Activity

Thiazolo[5,4-b]pyridines have been reported to have anti-inflammatory properties . This could potentially make them useful in the treatment of inflammatory diseases .

Antifungal Activity

Some thiazolo[5,4-b]pyridines have been reported to have antifungal properties . This could potentially make them useful in the treatment of fungal infections .

Antitumor Activity

Thiazolo[5,4-b]pyridines have been reported to have antitumor activity . This could potentially make them useful in the treatment of various types of cancer .

Safety and Hazards

The specific safety and hazards associated with 5-methoxythiazolo[5,4-b]pyridine-2(1H)-thione are not detailed in the retrieved sources. General safety measures for handling chemical compounds include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

Propriétés

IUPAC Name |

5-methoxy-1H-[1,3]thiazolo[5,4-b]pyridine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2OS2/c1-10-5-3-2-4-6(9-5)12-7(11)8-4/h2-3H,1H3,(H,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOXBVWGXZQCEBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=C(C=C1)NC(=S)S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-methoxythiazolo[5,4-b]pyridine-2(1H)-thione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

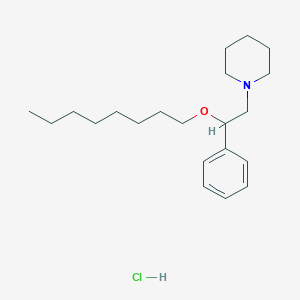

![Benz[a]anthracene-7,12-dicarboxaldehyde](/img/structure/B8740.png)

![Diphenyl-(4-phenylsulfanylphenyl)sulfanium;[4-(4-diphenylsulfoniophenyl)sulfanylphenyl]-diphenylsulfanium;trihexafluorophosphate](/img/structure/B8761.png)